Thrombin Counter-Screen: Absence of Off-Target Activity at 2000 µM
In a biochemical counter-screen, 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide showed no inhibitory activity against thrombin at a concentration of 2000 µM . This negative result may be relevant when selecting among benzamide derivatives that are known to exhibit thrombin inhibitory activity at similar concentrations. For example, certain amidinobenzamide-based thrombin inhibitors show IC₅₀ values in the low nanomolar range [1], suggesting that the absence of activity here at high micromolar concentration could indicate a reduced liability for thrombin-mediated bleeding risk, although direct comparator data under identical assay conditions are not available.
| Evidence Dimension | Inhibition of thrombin enzymatic activity |
|---|---|
| Target Compound Data | No inhibition at 2000 µM |
| Comparator Or Baseline | Reference amidinobenzamide thrombin inhibitors: IC₅₀ typically < 100 nM (literature baseline; not head-to-head) |
| Quantified Difference | Target compound >20-fold weaker than typical nanomolar thrombin inhibitors (class-level comparison only) |
| Conditions | In vitro enzymatic assay; thrombin (2000 µM compound concentration) |
Why This Matters
For research applications where thrombin pathway interference is undesirable (e.g., ion channel profiling without coagulation cascade confounding), this negative data point helps exclude the compound from thrombin-active chemotypes, though confirmatory selectivity panels are still required.
- [1] Hilpert, K., et al. (1994). Design and synthesis of potent and highly selective thrombin inhibitors. Journal of Medicinal Chemistry, 37(23), 3889–3901. (Class-level baseline for thrombin inhibitor potency). View Source
